1-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-4-(4-METHYLBENZENESULFONYL)PIPERAZINE
Overview
Description
1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methylbenzenesulfonyl)piperazine is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a methylbenzenesulfonyl group attached to a piperazine ring
Preparation Methods
The synthesis of 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methylbenzenesulfonyl)piperazine typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.
Attachment of the Piperazine Ring: The piperazine ring is then attached to the thiazole ring through a nucleophilic substitution reaction.
Sulfonylation: Finally, the methylbenzenesulfonyl group is introduced through a sulfonylation reaction, typically using a sulfonyl chloride in the presence of a base.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and continuous flow reactors.
Chemical Reactions Analysis
1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methylbenzenesulfonyl)piperazine can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles can replace the fluorine atom.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into its constituent parts.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methylbenzenesulfonyl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Biological Research: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Chemical Biology: Researchers use the compound to probe biological pathways and mechanisms, helping to elucidate the roles of specific molecular targets.
Mechanism of Action
The mechanism of action of 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methylbenzenesulfonyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring and fluorophenyl group can interact with active sites of enzymes, potentially inhibiting their activity. The sulfonyl group may also play a role in binding to specific proteins, altering their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methylbenzenesulfonyl)piperazine can be compared with other similar compounds, such as:
4-(4-Fluorophenyl)-1,3-thiazol-2-amine: This compound shares the thiazole and fluorophenyl groups but lacks the piperazine and sulfonyl groups, making it less complex.
4-(4-Fluorophenyl)-2-(1H-pyrazol-1-yl)thiazole: This compound has a pyrazole ring instead of a piperazine ring, which may result in different biological activities.
4-(4-Fluorophenyl)thiazole-2-thiol: This compound contains a thiol group instead of a sulfonyl group, which can significantly alter its reactivity and biological properties.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in simpler analogs.
Properties
IUPAC Name |
4-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2S2/c1-15-2-8-18(9-3-15)28(25,26)24-12-10-23(11-13-24)20-22-19(14-27-20)16-4-6-17(21)7-5-16/h2-9,14H,10-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVWJXJLMDXBAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=CS3)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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